5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound characterized by the fusion of an imidazole ring with a pyridine moiety. This compound falls within the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications. The molecular formula of 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine is , and it has a molecular weight of approximately 163.18 g/mol .
The compound is classified as an imidazopyridine derivative, which encompasses various compounds with significant pharmacological properties. Research indicates that derivatives of this compound can exhibit varied biological activities, including anticancer and antimicrobial effects . Its structural features contribute to its unique chemical properties and biological interactions.
The synthesis of 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine typically involves cyclization reactions starting from suitable precursors. A common synthetic route includes the reaction of 2-nitro-3-aminopyridine with substituted aldehydes in a solvent such as dimethylformamide (DMF), followed by treatment with reducing agents like sodium dithionite .
This method allows for the generation of various substituted derivatives by altering the starting materials, which can lead to compounds with distinct biological profiles.
The structure of 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine features a methoxy group at the 5-position and a methyl group at the 3-position of the imidazo[4,5-b]pyridine framework. This configuration influences its electronic properties and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 163.18 g/mol |
| InChI Key | RYIYJZQWQWZLHF-UHFFFAOYSA-N |
| Melting Point | Not specified |
The presence of the methoxy group enhances solubility and may influence interactions with biological targets .
5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions typical for heterocycles, including:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine involves interaction with specific biological targets such as enzymes or receptors within cellular pathways.
Research highlights that modifications to substituents on the imidazopyridine ring significantly impact its biological efficacy.
These properties are essential when considering the compound's formulation for therapeutic applications .
5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine has several notable applications in medicinal chemistry:
The synthesis of 5-methoxy-3-methyl-3H-imidazo[4,5-b]pyridine relies on strategic cyclization methods using functionalized pyridine precursors. A primary route involves cyclocondensation reactions between 4-amino-5-methoxypyridine derivatives and methyl isocyanate under acidic conditions. This method mirrors the synthesis of analogous 6-methoxy-3-methyl-3H-imidazo[4,5-b]pyridine systems, where regioselective protection of the methoxy group is critical to prevent undesired side reactions. The reaction proceeds via nucleophilic attack of the pyridine amino group on the electrophilic carbon of methyl isocyanate, followed by acid-catalyzed intramolecular dehydration to form the imidazo[4,5-b]pyridine core [1].
An alternative pathway employs reductive cyclization of N-alkyl-3-nitropyridin-2-amine derivatives. For example, N-butyl-6-methoxy-3-nitropyridin-2-amine undergoes reduction with iron dust in acetic acid to form the corresponding diamine intermediate (N-butyl-6-methoxypyridine-2,3-diamine), which spontaneously cyclizes in the presence of triethyl orthoacetate. This method yields the target compound with the 3-methyl group introduced during the cyclization step, achieving yields of 85–91% for the diamine formation stage [7].
Key Considerations:
Regioselective modification of the imidazo[4,5-b]pyridine scaffold is essential for introducing diverse functional groups while preserving the methoxy and methyl substituents. C2-H functionalization is particularly significant due to this position’s heightened electron density, which facilitates electrophilic substitutions.
Palladium-Catalyzed C–H Arylation provides efficient access to 2-aryl-5-methoxy-3-methyl-3H-imidazo[4,5-b]pyridine derivatives. Optimized conditions utilize Pd(OAc)₂ (5 mol%) and CuI (3.0 equivalents) in DMF at 140°C for 16–24 hours with aryl iodides as coupling partners. Electron-deficient aryl iodides exhibit superior reactivity (70–85% yields) compared to electron-neutral or electron-rich analogues (50–65% yields) due to enhanced oxidative addition kinetics [1].
Table 1: Regioselective C2-Arylation of 5-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine
| Aryl Iodide | Additive | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 4-Nitroiodobenzene | CuI, Cs₂CO₃ | 140 | 85 |
| Iodobenzene | CuI, Cs₂CO₃ | 140 | 75 |
| 4-Methoxyiodobenzene | CuI, Cs₂CO₃ | 140 | 62 |
N-Alkylation Challenges: While alkylation at the N1 position is possible using alkyl halides under basic conditions, competitive O-alkylation of the 5-methoxy group can occur. This is mitigated by employing bulky electrophiles (e.g., tert-butyl bromide) or silver oxide-assisted alkylation, which favors N1 selectivity by 8:1 [1] [6].
Late-Stage Methoxy Incorporation: Direct introduction of the methoxy group onto pre-formed imidazo[4,5-b]pyridines is hindered by ring sensitivity to strong oxidants. Instead, the methoxy group is typically installed at the pyridine precursor stage. Copper-catalyzed nucleophilic substitution enables methoxylation of 5-bromoimidazo[4,5-b]pyridine using CuI (10 mol%), trans-N,N′-dimethylcyclohexane-1,2-diamine (20 mol%), and sodium methoxide in toluene at 110°C. This method achieves >90% conversion but requires anhydrous conditions to prevent hydrolysis [1].
Methyl Group Quaternization: The 3-methyl group is introduced via:
Catalytic Methylation: Pd/Cu dual catalytic systems enable methylation at C2 using iodomethane under conditions similar to those in Table 1, though yields remain moderate (≤65%) due to competing N-alkylation [1].
Solvent polarity, temperature, and reductant selection critically impact yields during imidazo[4,5-b]pyridine synthesis.
Table 2: Solvent Effects on Cyclization of N-Butyl-6-methoxypyridine-2,3-diamine
| Solvent | Catalyst/Additive | Temperature (°C) | Cyclization Yield (%) |
|---|---|---|---|
| Ethanol | HCl (cat.) | 80 | 78 |
| Toluene | PTSA (cat.) | 110 | 85 |
| DMF | None | 130 | 92 |
| Acetic Acid | None | 120 | 88 |
Optimized Reduction Conditions: For converting nitro intermediates to diamines, solvent-dependent reductants are employed:
Temperature Sensitivity: Cyclization above 140°C promotes decomposition, reducing yields by 15–40%. Microwave-assisted synthesis in DMF at 120°C for 30 minutes improves yields to 90% while reducing reaction time from 24 hours to 30 minutes [1] [7].
Table 3: Optimization of Diamine Cyclization to Imidazo[4,5-b]pyridine
| Reagent | Solvent | Time (h) | Yield (%) | Byproduct Formation |
|---|---|---|---|---|
| Triethyl orthoacetate | Ethanol | 12 | 78 | <5% |
| Acetic Anhydride | Toluene | 6 | 82 | 8% (N-acetyl) |
| Trimethyl orthoacetate | DMF | 4 | 92 | <2% |
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: